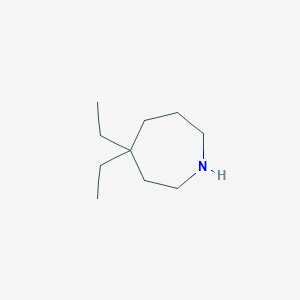![molecular formula C14H27N3O3 B1528316 Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate CAS No. 1795500-90-1](/img/structure/B1528316.png)
Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate
Overview
Description
“Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate” is a chemical compound with the CAS Number: 1795500-90-1 . It has a molecular weight of 285.39 . The IUPAC name for this compound is tert-butyl (1- (ethylcarbamoyl)piperidin-4-yl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H27N3O3/c1-5-15-13(19)17-8-6-11(7-9-17)16-10-12(18)20-14(2,3)4/h11,16H,5-10H2,1-4H3, (H,15,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Biodegradation and Environmental Fate of Ether Compounds
- Biodegradation of Gasoline Ethers : A study by Thornton et al. (2020) reviews the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE aerobically or via cometabolism. Although the compound differs, this study underscores the significance of microbial degradation pathways for ether compounds in environmental contexts, which may apply broadly to similar structures (Thornton et al., 2020).
Synthetic Applications of Related Compounds
- Synthesis of N-Heterocycles : Research by Philip et al. (2020) discusses the use of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles, a key structural motif in many natural products and pharmaceuticals. This underscores the utility of tert-substituted compounds in synthesizing complex organic molecules with potential relevance to "Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate" applications (Philip et al., 2020).
Environmental and Health Impacts of Phenolic Antioxidants
- Phenolic Antioxidants : Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting their detection in various matrices and potential health effects. While not directly related, insights into the environmental behavior and impacts of phenolic compounds could inform considerations for similar chemical structures (Liu & Mabury, 2020).
Applications in Chemical Synthesis
- Graphical Synthetic Routes : A study on the synthetic routes of vandetanib by Mi (2015) offers insights into the process optimization and industrial scalability of complex organic syntheses, potentially relevant to the synthesis and application of "this compound" in pharmaceutical contexts (Mi, 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[[1-(ethylcarbamoyl)piperidin-4-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-15-13(19)17-8-6-11(7-9-17)16-10-12(18)20-14(2,3)4/h11,16H,5-10H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOCBFQJUSZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)


![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)




![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
